

The Medicinal Chemistry of 7-bromo-1H-indazol-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-1H-indazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the medicinal chemistry of **7-bromo-1H-indazol-3-amine** is limited in publicly available scientific literature. The majority of current research focuses on its analog, 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the HIV-1 capsid inhibitor, Lenacapavir.^{[1][2][3][4][5][6]} This guide will, therefore, provide a comprehensive overview of the broader, and medicinally significant, class of 3-aminoindazoles, to which **7-bromo-1H-indazol-3-amine** belongs. The principles, structure-activity relationships (SAR), and biological activities discussed herein are representative of the 3-aminoindazole scaffold and are intended to serve as a valuable resource for researchers interested in this chemical class.

Introduction to the 3-Aminoindazole Scaffold

The 3-aminoindazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.^[2] This scaffold is a key component in numerous therapeutic agents and clinical candidates, demonstrating a wide range of activities including, but not limited to, potent kinase inhibition.^[7] The 1H-indazole-3-amine structure is an effective hinge-binding fragment for many kinases, making it a valuable starting point for the design of novel inhibitors.^[7]

Clinically relevant drugs and investigational compounds containing the indazole core include Axitinib, Linifanib, Niraparib, and Pazopanib, which are used in the treatment of various cancers.^[8]

Synthesis of 3-Aminoindazoles

The synthesis of 3-aminoindazoles can be achieved through several synthetic routes. A common and effective method involves the cyclization of an ortho-substituted benzonitrile with hydrazine. For instance, the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine is well-documented and proceeds via a two-step sequence involving regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

General Experimental Protocol for the Synthesis of a 3-Aminoindazole Derivative

The following protocol is a representative example for the synthesis of a substituted 3-aminoindazole, adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[\[9\]](#)

Step 1: Bromination of the Starting Benzonitrile

A solution of the appropriately substituted 2-halobenzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like sulfuric acid. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration and washed to afford the brominated benzonitrile intermediate.

Step 2: Cyclization with Hydrazine

The brominated benzonitrile intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as 2-methyltetrahydrofuran (2-MeTHF). The reaction mixture is heated, often to reflux, for several hours. After cooling, the product is typically isolated by filtration, washed with a suitable solvent, and dried to yield the desired 3-aminoindazole.

Biological Activity and Therapeutic Targets

The 3-aminoindazole scaffold is most prominently featured in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3-aminoindazole moiety can act as a bioisostere for other hinge-binding motifs, such as adenine, enabling it to effectively compete with ATP for binding to the kinase active site.

Kinase Inhibition

Derivatives of 3-aminoindazole have been shown to inhibit a wide range of kinases, including:

- Receptor Tyrosine Kinases (RTKs):
 - Vascular Endothelial Growth Factor Receptors (VEGFRs)
 - Platelet-Derived Growth Factor Receptors (PDGFRs)
 - Fibroblast Growth Factor Receptors (FGFRs)[10]
 - c-Met[11]
- Non-Receptor Tyrosine Kinases:
 - Src family kinases
 - Abelson kinase (ABL), including mutant forms resistant to other inhibitors[12]
- Serine/Threonine Kinases:
 - Aurora kinases[13]

The following table summarizes the inhibitory activity of some representative 3-aminoindazole derivatives against various kinases.

Compound ID	Target Kinase	IC50 (nM)	Cell-Based Assay	Cell Line	Reference
28a	c-Met	1.8	180 nM (inhibition of proliferation)	EBC-1	[11]
AKE-72 (5)	BCR-ABLWT	< 0.5	< 10 nM (GI50)	K-562	[12]
AKE-72 (5)	BCR-ABL ^{T315I}	9	290 nM (GI50)	Ba/F3	[12]
Compound 4	FLT3	-	< 10 nM (EC50)	MOLM13	[14]
Compound 4	PDGFR α -T674M	-	< 10 nM (EC50)	Ba/F3	[14]
Compound 14c	FGFR1	9.8	-	-	[8]
Compound 27a	FGFR1	< 4.1	25.3 nM (IC50)	KG-1	[8]
Compound 27a	FGFR2	2.0	77.4 nM (IC50)	SNU-16	[8]
Compound 60	-	-	5.15 μ M (IC50)	K562	[7]

Structure-Activity Relationships (SAR)

The biological activity of 3-aminoindazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring and on the groups attached to the 3-amino position.

A general workflow for a medicinal chemistry campaign starting from a 3-aminoindazole core is depicted below.

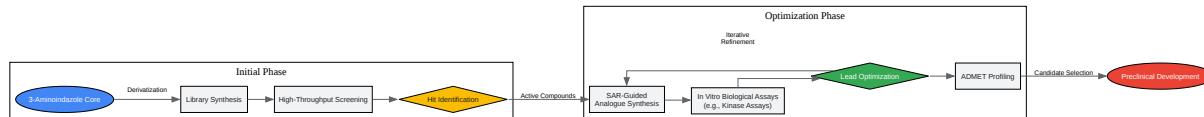
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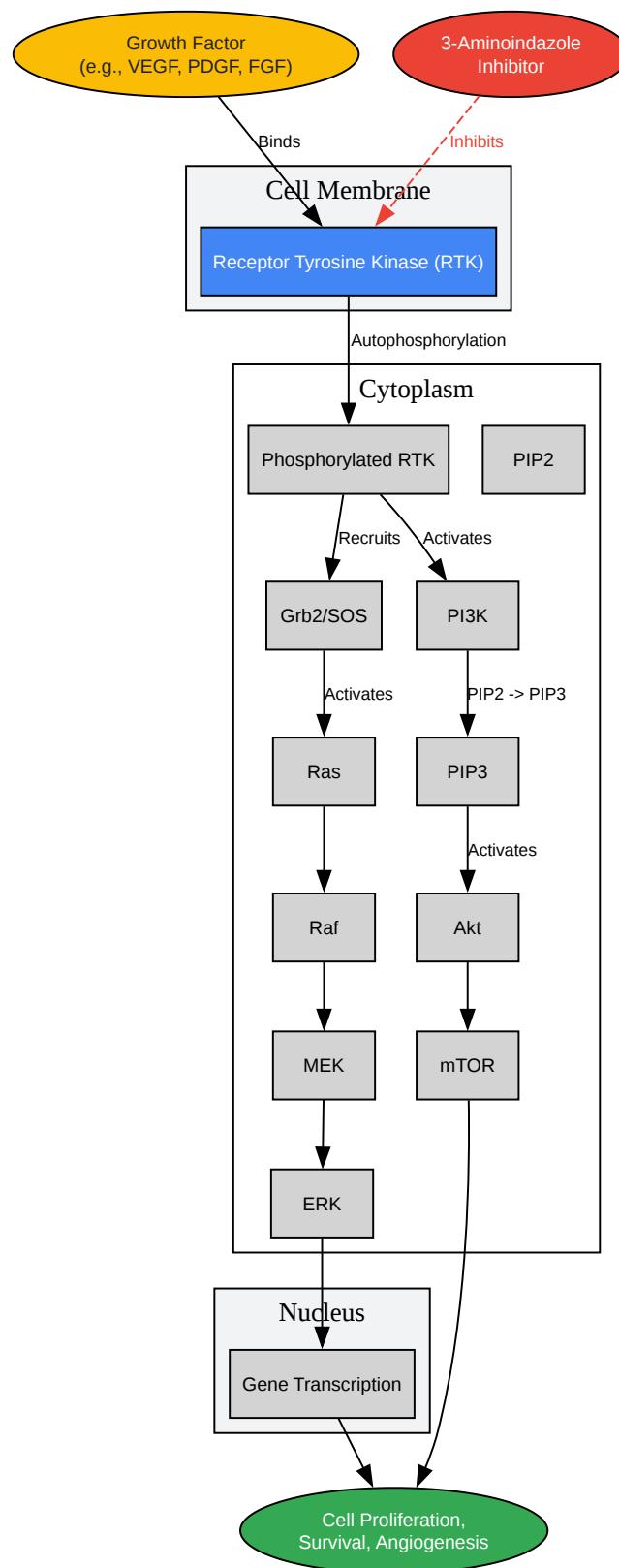
Figure 1. A generalized workflow for the discovery and optimization of 3-aminoindazole-based inhibitors.

Key SAR Insights for 3-Aminoindazole-Based Kinase Inhibitors:

- Substituents on the Indazole Ring: The nature and position of substituents on the phenyl ring of the indazole core can significantly impact potency and selectivity. For example, in a series of FGFR1 inhibitors, the presence of a fluorine at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency.[8]
- Modifications at the 3-Amino Group: Acylation or urea formation at the 3-amino position is a common strategy to introduce functionalities that can interact with the solvent-exposed region of the kinase active site or with other parts of the ATP-binding pocket.
- Introduction of Side Chains: The addition of side chains, often via Suzuki coupling to a halogenated indazole precursor, allows for the exploration of interactions with specific subpockets of the target kinase, leading to enhanced potency and selectivity. For instance, the nature of the substituent on a 3-trifluoromethylphenyl ring attached to the indazole core greatly affects the inhibitory potency against the ABL T315I mutant.

Signaling Pathways

Given that 3-aminoindazoles are potent inhibitors of various kinases, they can modulate numerous signaling pathways that are critical for cell growth, proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by 3-aminoindazole-based inhibitors.



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Figure 2. A simplified diagram of a generic RTK signaling pathway and the point of intervention for 3-aminoindazole-based inhibitors.

Conclusion

While specific data on the medicinal chemistry of **7-bromo-1H-indazol-3-amine** remains elusive, the broader class of 3-aminoindazoles represents a highly valuable and versatile scaffold for the development of therapeutic agents, particularly kinase inhibitors. The synthetic accessibility of this core, coupled with the rich possibilities for structural modification, ensures its continued importance in drug discovery. Further investigation into the specific properties and potential applications of **7-bromo-1H-indazol-3-amine** and its derivatives is warranted and may uncover novel biological activities. This guide provides a foundational understanding of the medicinal chemistry of the 3-aminoindazole scaffold, which should empower researchers to explore this promising area of chemical biology.

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